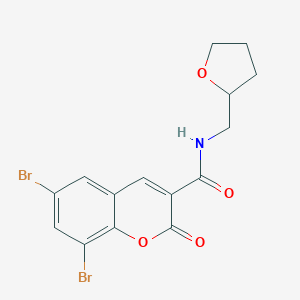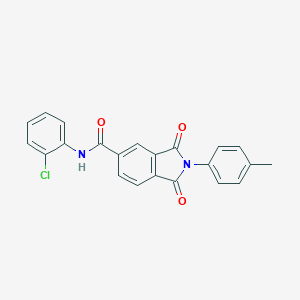
5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate is a chemical compound with the molecular formula C21H20ClNO3S and a molecular weight of 401.9064 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a benzenesulfonate group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate typically involves the reaction of 5-chloro-8-quinolinol with 4-cyclohexylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Analyse Des Réactions Chimiques
5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonate groups, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the sulfonate group can interact with proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
5-Chloro-8-quinolyl 4-cyclohexylbenzenesulfonate can be compared with other similar compounds, such as:
5-Chloro-8-quinolinol: This compound shares the quinoline moiety but lacks the benzenesulfonate group, making it less versatile in certain applications.
4-Cyclohexylbenzenesulfonyl chloride: This compound contains the benzenesulfonate group but lacks the quinoline moiety, limiting its biological activity.
Quinoline derivatives:
Propriétés
Formule moléculaire |
C21H20ClNO3S |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
(5-chloroquinolin-8-yl) 4-cyclohexylbenzenesulfonate |
InChI |
InChI=1S/C21H20ClNO3S/c22-19-12-13-20(21-18(19)7-4-14-23-21)26-27(24,25)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-15H,1-3,5-6H2 |
Clé InChI |
QYAJTWBVEWKXNQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)





![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)



